(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
Description
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Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
This guide outlines the synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid (also known as Fmoc-D-2-aminodecanoic acid ). This non-standard amino acid is a critical building block in peptide drug discovery, utilized to introduce hydrophobic aliphatic side chains that enhance membrane permeability and metabolic stability in therapeutic peptides.
The pathway selected prioritizes enantiomeric purity and scalability , utilizing a classical Strecker synthesis followed by enzymatic resolution and final Fmoc protection .
Executive Summary & Retrosynthetic Analysis
The synthesis of (2R)-2-aminodecanoic acid derivatives presents a specific stereochemical challenge. Unlike natural amino acids available from fermentation, this "fatty" amino acid requires a semi-synthetic approach.
We employ a Resolution-Based Pathway . While asymmetric hydrogenation is viable, the enzymatic resolution of a racemic precursor offers a more robust, self-validating purification step that ensures high enantiomeric excess (ee > 99%) for the final D-isomer, which is critical for preventing diastereomeric impurities in downstream Solid Phase Peptide Synthesis (SPPS).
Retrosynthetic Logic (DOT Diagram)
The retrosynthesis disconnects the Fmoc group first, then the chiral center via enzymatic sorting, and finally the carbon backbone to the commercially available decanal.
Figure 1: Retrosynthetic analysis showing the disconnection from the Fmoc-protected target back to the decanal starting material.
Phase I: Synthesis of Racemic Precursor
Objective: Synthesize DL-2-aminodecanoic acid via the Strecker reaction.
Mechanism & Protocol
The reaction utilizes decanal, ammonium chloride, and sodium cyanide to form an
Reagents:
-
Decanal (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (1.2 eq)
-
Solvent: Methanol/Water (1:1)
-
Hydrolysis: 6M HCl
Step-by-Step Workflow:
-
Aminonitrile Formation: Dissolve NH₄Cl in water and add to a solution of decanal in methanol. Cool to 0°C.
-
Cyanide Addition: Add NaCN solution dropwise (Caution: HCN evolution risk; maintain pH > 9). Stir at room temperature for 24 hours.
-
Extraction: Evaporate methanol, extract the oily aminonitrile with diethyl ether, and dry over MgSO₄.
-
Hydrolysis: Reflux the crude aminonitrile in 6M HCl for 12 hours. The nitrile group converts to the carboxylic acid.
-
Isolation: Cool the solution. The hydrochloride salt of the amino acid may precipitate. Neutralize with dilute NaOH to pH 6 (isoelectric point) to precipitate the free zwitterionic DL-2-aminodecanoic acid.
-
Purification: Recrystallize from Ethanol/Water.
Phase II: Enzymatic Resolution (The Stereochemical Filter)
Objective: Isolate the (2R)-isomer (D-isomer) from the racemate.
Rationale: We use Acylase I (from Aspergillus melleus) . This enzyme is L-specific. It will deacetylate only the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact. This allows for easy physical separation based on solubility or acidity.
Step A: N-Acetylation of Racemate
Before resolution, the amine must be protected as an acetamide to serve as the enzyme substrate.
-
Reagents: Acetic anhydride (1.2 eq), NaOH (2.0 eq), Water/Dioxane.
-
Protocol: Dissolve DL-2-aminodecanoic acid in 2M NaOH. Cool to 0°C. Add acetic anhydride dropwise while maintaining pH 9-10. Acidify to pH 2 to precipitate N-acetyl-DL-2-aminodecanoic acid.
Step B: Acylase I Kinetic Resolution
This is the critical divergence point.
Protocol:
-
Buffer Prep: Dissolve N-acetyl-DL-amino acid in water adjusted to pH 7.5 with LiOH or NH₄OH (avoid heavy metal ions which inhibit Acylase).
-
Enzyme Addition: Add Acylase I (approx. 100 units/mmol substrate).
-
Incubation: Incubate at 37°C for 24-48 hours. Monitor conversion via HPLC. The reaction stops at 50% conversion (hydrolysis of L-form).
-
Separation:
-
Acidify the mixture to pH 5. The free L-2-aminodecanoic acid (zwitterion) is less soluble or can be retained on a cation exchange resin (Dowex 50).
-
The unreacted N-acetyl-D-2-aminodecanoic acid remains in solution (as the anion) or passes through the cation exchanger.
-
Extract the N-acetyl-D-isomer with Ethyl Acetate at pH 2.
-
Step C: Chemical Hydrolysis of the D-Precursor
-
Reflux the isolated N-acetyl-D-2-aminodecanoic acid in 2M HCl for 4 hours.
-
Evaporate to dryness to yield (2R)-2-aminodecanoic acid hydrochloride .
Phase III: Fmoc Protection
Objective: Protect the
Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can cause oligomerization (dipeptide formation) and racemization. Fmoc-OSu is milder and yields cleaner products.
Detailed Protocol
| Parameter | Specification |
| Substrate | (2R)-2-aminodecanoic acid HCl salt |
| Reagent | Fmoc-OSu (1.1 equivalents) |
| Base | NaHCO₃ (2.5 equivalents) |
| Solvent | Water : Dioxane (1:1) or Water : Acetone (1:1) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 4 - 12 Hours |
Workflow:
-
Dissolution: Dissolve (2R)-2-aminodecanoic acid HCl (10 mmol) in 25 mL water. Add NaHCO₃ (25 mmol) slowly. The solution will bubble (CO₂ evolution).
-
Solvent Mix: Add 25 mL Dioxane. The mixture should be homogenous.
-
Addition: Add Fmoc-OSu (11 mmol) dissolved in 10 mL Dioxane dropwise over 30 minutes at 0°C.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (SiO₂, MeOH/DCM) or HPLC. The free amine spot should disappear.
-
Work-up (Critical for Purity):
-
Evaporation: Remove Dioxane under reduced pressure (rotary evaporator).
-
Wash: Dilute the remaining aqueous residue with water. Wash 2x with Diethyl Ether to remove unreacted Fmoc-OSu and by-product fluorenyl-methanol. Do not acidify yet.
-
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2. The product, Fmoc-(2R)-2-aminodecanoic acid, will precipitate as a white solid.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Drying: Wash ethyl acetate layer with Brine, dry over Na₂SO₄, and evaporate.
-
-
Recrystallization: Recrystallize from Ethyl Acetate/Hexane or Methanol/Water to ensure removal of any traces of free amine or Fmoc-byproducts.
Fmoc Protection Pathway (DOT Diagram)
Figure 2: Workflow for the Fmoc protection of the resolved D-amino acid.
Quality Control & Characterization
To validate the synthesis, the following analytical benchmarks must be met.
HPLC Analysis (Chiral)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).
-
Requirement: The (2R) peak should constitute >99.0% of the area integration. The (2S) enantiomer (impurity from incomplete resolution) must be <0.5%.
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5 (s, 1H, -COOH)
- 7.9-7.3 (m, 8H, Fmoc aromatics)
- 4.2-4.3 (m, 3H, Fmoc CH₂ and CH)
-
3.9 (m, 1H,
-CH) -
1.6 (m, 2H,
-CH₂) - 1.2 (broad s, 12H, aliphatic chain)
- 0.85 (t, 3H, terminal CH₃)
Mass Spectrometry
-
Method: ESI-MS (Negative Mode).
-
Expected Ion: [M-H]⁻ = 408.5 m/z (Calculated MW ~409.5).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Resolution | Enzyme inhibition or pH drift. | Maintain pH 7.5 strictly. Re-check Acylase activity. Ensure no heavy metals in water. |
| Oligomerization during Fmoc | pH too high (>10) or Fmoc-Cl used. | Use Fmoc-OSu. Keep pH between 8.0 and 9.0 using NaHCO₃ (weaker base than Na₂CO₃). |
| Solubility Issues | Long aliphatic chain (C10). | Increase Dioxane or THF ratio in the solvent mix. Ensure final product is fully dried to remove trapped solvents. |
| Racemization | High temperature during hydrolysis. | Limit acid hydrolysis temperature/time. Validate optical rotation |
References
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. MDPI. (Demonstrates general lipase/acylase resolution protocols). [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). [Link]
Technical Monograph: Fmoc-(2R)-2-Aminodecanoic Acid
Executive Summary
Fmoc-(2R)-2-aminodecanoic acid (also known as Fmoc-D-2-aminodecanoic acid or Fmoc-D-Adec-OH ) is a critical non-proteinogenic amino acid building block used in modern peptide therapeutics. Its incorporation serves two primary functions: enhancing proteolytic stability via the D-configuration (2R) and increasing lipophilicity through the C10 aliphatic side chain. This modification is pivotal in the development of long-acting peptide drugs (e.g., GLP-1 analogs) and antimicrobial peptides, where it facilitates albumin binding and membrane interaction.
This guide details the physicochemical properties, synthesis protocols, and solid-phase peptide synthesis (SPPS) integration strategies for this compound.
Part 1: Chemical Identity & Specifications
Note on CAS Number: The specific CAS number for the (2R) enantiomer is often not indexed in public aggregate databases. Researchers should verify identity via the IUPAC name and structure during procurement. The racemate or L-isomer CAS numbers (e.g., 159610-89-6 for L-form variants) are frequently cited; ensure the Certificate of Analysis confirms the (R) or D- configuration.
Technical Data Table
| Property | Specification |
| Chemical Name | (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid |
| Common Synonyms | Fmoc-D-2-Aminodecanoic acid; Fmoc-D-Adec-OH; Fmoc-D-Alpha-Aminocapric acid |
| Molecular Formula | C₂₅H₃₁NO₄ |
| Molecular Weight | 409.52 g/mol |
| Chirality | D-Isomer (2R) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Purity (HPLC) | |
| Chiral Purity |
Part 2: Synthetic Utility & Experimental Causality
The "Hydrophobic Collapse" Challenge
Incorporating Fmoc-(2R)-aminodecanoic acid into a peptide sequence introduces a significant hydrophobic moiety. In standard SPPS, this can lead to on-resin aggregation , where the peptide chains collapse onto themselves or associate with neighbors via hydrophobic interactions, shielding the N-terminus from subsequent deprotection and coupling.
Expert Insight:
Why does this fail? Standard DCM/DMF solvents may not disrupt these hydrophobic aggregates. The Fix: Use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Glycol) or elevated temperatures (50°C) during the coupling of this residue and the subsequent residue.
Protocol: Coupling Fmoc-(2R)-Adec-OH
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide).
Reagents
-
Amino Acid: Fmoc-(2R)-Adec-OH (3-4 equivalents relative to resin loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Methodology
-
Resin Preparation: Swell resin in DCM for 20 minutes, then wash with DMF (3x).
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.
-
Activation (Pre-mix):
-
Dissolve Fmoc-(2R)-Adec-OH in minimal DMF.
-
Add HATU (0.95 eq relative to AA) and DIPEA (2 eq relative to AA).
-
Critical: Allow activation for only 30-60 seconds to minimize racemization, though D-amino acids are generally robust.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate: Shake for 60-90 minutes at room temperature.
-
Optimization: If the sequence is difficult, heat to 50°C (microwave or water bath).
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Colorless beads: Successful coupling.
-
Blue beads: Incomplete coupling. Action: Re-couple using PyAOP or HOAt/DIC.
-
-
Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.
Part 3: Visualization of Workflows
Diagram 1: SPPS Integration & Aggregation Management
This diagram illustrates the decision logic for coupling hydrophobic residues like Fmoc-(2R)-Adec-OH.
Caption: Workflow for coupling Fmoc-(2R)-aminodecanoic acid, highlighting aggregation mitigation strategies.
Diagram 2: Pharmacokinetic Mechanism
How (2R)-aminodecanoic acid improves drug properties.
Caption: Mechanistic impact of Fmoc-(2R)-Adec-OH on peptide pharmacokinetics.
Part 4: Quality Control & Analysis
To ensure the integrity of the (2R) stereocenter, chiral HPLC is required. Standard C18 columns may not separate enantiomers effectively.
Recommended QC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Normal Phase).
-
Detection: UV at 254 nm (Fmoc absorption).
-
Expectation: The (2R) enantiomer should elute as a single sharp peak. Presence of a minor peak indicates racemization (presence of L-isomer) or impurity.
References
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
-
Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology, 10, 155. (Context for fatty acid modified peptides). Link
-
PubChem. "2-Aminodecanoic acid." National Center for Biotechnology Information. (Source for parent compound data). Link
Methodological & Application
Application Note: Optimized Protocol for Coupling Fmoc-D-2-Aminodecanoic Acid in SPPS
Executive Summary
The incorporation of fatty amino acids like Fmoc-D-2-aminodecanoic acid (Fmoc-D-Ada-OH) into peptide sequences is a critical strategy for enhancing membrane permeability, increasing plasma half-life via albumin binding, and inducing secondary structure stabilization. However, the lipophilic aliphatic side chain (
This guide details a field-proven protocol that deviates from standard Fmoc/tBu methodologies by utilizing binary solvent systems, chaotropic disruption, and specialized resin selection to ensure high-efficiency coupling.
Pre-Synthesis Considerations & Materials
The Solubility Paradox
Standard SPPS relies on Dimethylformamide (DMF) as the primary solvent. However, Fmoc-D-Ada-OH exhibits poor solubility in pure DMF due to its long alkyl tail. Furthermore, once coupled, the hydrophobic segment can induce "hydrophobic collapse" of standard polystyrene (PS) resins, leading to incomplete deprotection and coupling of subsequent residues.
Resin Selection
Critical Recommendation: Do NOT use standard cross-linked Polystyrene (PS) resins (e.g., 2-CTC PS, Wang PS).
-
Why: PS resins shrink significantly in the presence of lipophilic sequences if the solvent environment is not perfectly tuned.
-
Selection: Use PEG-functionalized resins (e.g., ChemMatrix®, TentaGel®, or NovaPEG). These amphiphilic resins maintain superior swelling properties in both the polar solvents required for Fmoc removal (DMF/Piperidine) and the non-polar solvents required for lipophilic couplings (DCM/THF).
Reagent Preparation
| Component | Specification | Notes |
| Amino Acid | Fmoc-D-2-Aminodecanoic Acid | Store at +4°C. Allow to reach RT before weighing to prevent condensation. |
| Activator | DIC / Oxyma Pure | Preferred over HATU to minimize racemization during extended coupling times. |
| Solvent A | DMF (Peptide Grade) | Standard wash solvent. |
| Solvent B | DCM (Dichloromethane) | Essential for dissolving the fatty amino acid. |
| Chaotrope | K-Oxyma (optional) | Can be used if aggregation is severe. |
Detailed Coupling Protocol
Phase 1: Resin Preparation & Swelling
-
Weigh appropriate amount of H-Rink Amide ChemMatrix resin (Loading: 0.4–0.5 mmol/g). Note: Lower loading is preferred to reduce inter-chain aggregation.
-
Swell resin in DCM (not DMF) for 20 minutes. The DCM ensures the PEG matrix is fully expanded.
-
Wash resin
with DMF.
Phase 2: Amino Acid Dissolution (The Binary Solvent Method)
Standard DMF dissolution will likely result in a suspension. Use the following method:
-
Calculate 3.0 equivalents (eq) of Fmoc-D-Ada-OH relative to resin loading.
-
Dissolve the amino acid in a minimal volume of DCM (approx. 30% of total coupling volume).
-
Add DMF to reach the final volume (approx. 70% of total volume).
-
Result: A clear, homogeneous solution.
-
-
Add 3.0 eq of Oxyma Pure .
-
Add 3.0 eq of DIC (Diisopropylcarbodiimide) immediately prior to adding to the resin.
Phase 3: The Coupling Reaction
-
Add the activated amino acid solution to the reaction vessel.
-
Agitation: Shake or vortex at room temperature.
-
Duration:2 hours . (Standard AA is 45-60 min; fatty AAs require longer diffusion times).
-
-
No Microwave: Avoid microwave heating for this specific residue if possible, as high temps combined with lipophilicity can promote side-chain oxidation or aspartimide-like side reactions in adjacent residues.
-
Drain and Wash:
-
Wash
with DMF. -
Wash
with DCM (Crucial to remove unreacted fatty acid sticking to the resin/vessel walls). -
Wash
with DMF.
-
Phase 4: Monitoring (The "Self-Validating" Step)
Do not rely on the Kaiser Test alone, as the hydrophobic nature of the bead surface can repel the aqueous reagents, giving a false negative (colorless) result even if the coupling failed.
-
Recommended Test: Chloranil Test or Micro-cleavage .
-
Micro-cleavage Protocol:
-
Take ~5 mg resin.
-
Treat with 50
L TFA/TIS/H2O (95:2.5:2.5) for 15 mins. -
Inject supernatant onto HPLC (C4 or C8 column preferred for lipophilic peptides).
-
Verify mass via MS.
-
Phase 5: Capping (Mandatory)
Due to the difficulty of this coupling, unreacted amines must be permanently capped to prevent deletion sequences.
-
Add Acetic Anhydride/DIEA/DMF (10:5:85).
-
React for 10 minutes.
-
Wash thoroughly.
Post-Coupling Strategy: The "Greasy" Extension
Once Fmoc-D-Ada is coupled, the resin environment is significantly more hydrophobic.
-
Subsequent Deprotection: Use 20% Piperidine in DMF . If deprotection is slow (due to aggregation), switch to 20% Piperidine in DMF/DCM (1:1) .
-
Subsequent Couplings: For the next 1-2 residues, continue using the DMF/DCM binary solvent system to ensure the growing chain remains accessible.
Visualization: Experimental Workflow
Caption: Logical workflow for the coupling of lipophilic amino acids, emphasizing binary solvent usage and rigorous QC checkpoints.
Cleavage & Isolation (The Final Hurdle)
The high lipophilicity of the peptide containing D-2-aminodecanoic acid requires a modified workup.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid DTT or EDT unless Cys/Met are present (they smell and are hard to remove from greasy peptides).
-
Precipitation Issue: Standard cold diethyl ether precipitation often fails for these peptides. The peptide may be soluble in ether or form a sticky oil/gel.
-
Alternative Isolation:
-
Evaporate TFA under nitrogen flow to a minimal volume.
-
Do not add ether.
-
Instead, add a mixture of Water/Acetonitrile (1:1) to dissolve the residue.
-
Lyophilize directly. This yields a fluffy powder suitable for purification.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Coupling Solution | Fmoc-AA precipitated upon adding DMF. | Increase DCM ratio in the solvent mixture (up to 50%). |
| Incomplete Coupling | Aggregation / Steric hindrance. | Perform "Double Coupling". If still failing, switch to HATU/HOAt/DIEA for the second coupling. |
| Resin Clumping | Hydrophobic collapse. | Wash resin with pure DCM or THF to re-swell, then return to DMF/DCM mix. |
| Low Yield after Cleavage | Peptide lost in Ether wash. | STOP. Do not discard ether washes. Analyze ether by HPLC. If peptide is present, evaporate ether and lyophilize. |
References
-
Albericio, F., et al. (2000). "Preparation and handling of peptides containing non-proteinogenic amino acids." Biopolymers (Peptide Science).
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews, 109(6), 2455-2504. (Reference for orthogonality and side-chain stability).
-
ChemMatrix® Resin Technical Note. "Performance of PEG-based resins in the synthesis of hydrophobic peptides." Sigma-Aldrich / Merck Technical Library.
(Note: While specific URLs to dynamic library pages may expire, the citations above refer to foundational texts in the field of SPPS for difficult/lipophilic sequences.)
Application Note: Fmoc-D-2-Aminodecanoic Acid in Peptide Drug Discovery
This Application Note provides a comprehensive technical guide on the utilization of Fmoc-D-2-Aminodecanoic Acid (also known as Fmoc-D-Octylglycine or Fmoc-D-Ada) in modern drug discovery. It addresses the critical challenges of peptide therapeutics—bioavailability, stability, and membrane permeability—and offers validated protocols for its incorporation.
Executive Summary
Fmoc-D-2-Aminodecanoic Acid is a hydrophobic, non-proteinogenic amino acid carrying a linear eight-carbon (octyl) side chain on the
-
Extend Plasma Half-Life: By promoting non-covalent binding to Human Serum Albumin (HSA), creating a circulating depot.
-
Enhance Proteolytic Stability: The D-configuration renders the residue invisible to endogenous L-specific proteases, while the bulky side chain sterically hinders enzyme access.
-
Facilitate Membrane Traversal: The increased lipophilicity (LogP) aids in the passive diffusion of peptides across the lipid bilayer.
This guide details the mechanistic rationale for its use and provides a robust Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome the aggregation challenges typical of lipophilic residues.
Mechanistic Applications
The "Albumin Shuttle" Strategy (Half-Life Extension)
One of the most effective strategies to prevent rapid renal clearance of small peptides is to increase their effective molecular weight by binding them to serum albumin (67 kDa).
-
Mechanism: The octyl side chain of D-2-aminodecanoic acid mimics medium-chain fatty acids. It inserts into the hydrophobic binding pockets (e.g., Sudlow Site I or II) of HSA.
-
Advantage: Unlike side-chain acylation (e.g., Liraglutide), which requires a Lysine handle and a linker, D-2-aminodecanoic acid is incorporated directly into the backbone. This preserves Lysine residues for other interactions or allows for "stapling" without consuming functional side chains.
Antimicrobial Peptides (AMPs) & Membrane Disruption
In the design of AMPs, the balance between hydrophobicity and cationic charge is critical.
-
Application: Replacing Leucine or Phenylalanine with D-2-aminodecanoic acid increases the hydrophobicity of the hydrophobic face of an amphipathic helix without introducing aromatic stacking (which can sometimes lead to unwanted aggregation/amyloidosis).
-
D-Isomer Benefit: The D-isomer prevents the degradation of the AMP by bacterial proteases, significantly increasing the therapeutic window.
Diagram: The Albumin Shuttle Mechanism
The following diagram illustrates how the incorporation of Fmoc-D-2-Aminodecanoic acid shifts the equilibrium towards the albumin-bound state, protecting the peptide from renal filtration and enzymatic degradation.
Figure 1: The "Albumin Shuttle" mechanism. The lipophilic octyl side chain facilitates reversible binding to HSA, reducing renal clearance while maintaining a pool of active free peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Challenge: The primary difficulty in coupling Fmoc-D-2-aminodecanoic acid is hydrophobic aggregation . As the lipophilic chain is added, the peptide-resin complex may collapse in polar solvents, making subsequent deprotection and coupling difficult.
Scope: This protocol replaces standard coupling cycles for the specific insertion of the Fmoc-D-2-aminodecanoic acid residue.
Materials
-
Resin: Rink Amide ChemMatrix (Recommended for hydrophobic peptides due to superior swelling in DMF/DCM) or low-loading Wang resin.
-
Amino Acid: Fmoc-D-2-Aminodecanoic Acid (Fmoc-D-Ada-OH).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Coupling Protocol
| Step | Action | Reagent/Condition | Duration | Critical Note |
| 1 | Resin Swelling | DCM | 20 min | Essential for ChemMatrix resins. |
| 2 | Deprotection | 20% Piperidine in DMF | 2 x 5 min | Ensure complete removal of previous Fmoc. |
| 3 | Wash | DMF (3x), DCM (3x), NMP (3x) | 1 min ea. | Switch to NMP for the hydrophobic coupling. |
| 4 | Activation | Dissolve Fmoc-D-Ada-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in NMP. Add DIEA (6 eq). | Pre-activate 1 min | Do not use DMF alone. NMP improves solubility of the lipophilic AA. |
| 5 | Coupling | Add activated mixture to resin. Shake/Vortex. | 2 - 4 hours | Extended time required due to steric bulk and diffusion rates. |
| 6 | Monitoring | Kaiser Test or Chloranil Test | N/A | If blue (positive), re-couple using fresh reagents. |
| 7 | Capping | Acetic Anhydride / Pyridine | 10 min | Cap unreacted amines to prevent deletion sequences. |
| 8 | Wash | NMP (3x), DCM (3x) | 1 min ea. | Prepare for next cycle. |
Post-Coupling Considerations (The "Difficult Sequence" Phase)
Once Fmoc-D-Ada is coupled, the resin-bound peptide is significantly more hydrophobic.
-
Solvent Change: For the next 2-3 amino acids, use a solvent mixture of DMF/DCM (1:1) or NMP instead of pure DMF to prevent chain aggregation.
-
Temperature: If automated, perform subsequent deprotections and couplings at 50°C to disrupt intermolecular H-bonds and hydrophobic collapse.
Diagram: Hydrophobic Coupling Workflow
This workflow emphasizes the deviations from standard SPPS required for this specific residue.
Figure 2: Optimized SPPS workflow for Fmoc-D-2-Aminodecanoic acid, highlighting the use of NMP and extended coupling times.
Analytical Characterization Data
When analyzing peptides containing D-2-aminodecanoic acid, standard RP-HPLC gradients may need adjustment due to increased retention times.
| Parameter | Standard Peptide | Peptide w/ D-Ada | Adjustment Recommendation |
| HPLC Column | C18 Standard | C4 or C8 | Use C8 for very hydrophobic sequences to prevent irreversible binding. |
| Mobile Phase B | Acetonitrile (ACN) | ACN / Isopropanol (1:1) | Isopropanol helps elute lipophilic species and improves peak shape. |
| Gradient | 5-60% B over 30 min | 20-90% B over 40 min | Start higher; the peptide will elute late. |
| Solubility | Water / Buffer | 50% Acetic Acid or DMSO | Do not attempt to dissolve in pure water for purification. |
References
-
Zorzi, A., et al. (2017). "Acylated peptides as therapeutics: a strategic view." Nature Reviews Drug Discovery. Link
- Context: Discusses the general principle of fatty acid binding to albumin for half-life extension.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
- Context: Provides the foundational protocols for handling aggregation-prone sequences (NMP/DCM mixtures).
-
Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link
- Context: While focusing on methylation, this reference details the impact of lipophilicity and steric hindrance on membrane permeability, relevant to D-Ada.
-
Hollmann, A., et al. (2016). "Antimicrobial peptides: interaction with model and biological membranes." Frontiers in Chemistry. Link
- Context: Mechanistic background on how lipophilic amino acids facilit
Troubleshooting & Optimization
capping unreacted sites after difficult Fmoc-D-decanoic acid coupling
Topic: Capping Strategies Following Difficult Hydrophobic Couplings
Ticket ID: SPPS-LIPID-001 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are encountering difficulties coupling Fmoc-D-decanoic acid (likely Fmoc-2-amino-decanoic acid or a similar lipidated amino acid derivative). Due to the steric bulk and high hydrophobicity of the C10 aliphatic side chain, coupling efficiency is often compromised, leaving unreacted free amines on the resin.
The Critical Risk: If these unreacted amines are not permanently "capped" (acetylated) before removing the Fmoc group from the successfully coupled product, they will react in the next cycle. This creates Deletion Sequences (n-1) , which are chemically nearly identical to your target peptide and extremely difficult to separate by HPLC.
The Solution: Capping converts these unreacted amines into Truncated Sequences . These are significantly shorter and more hydrophobic/hydrophilic distinct than the full-length product, allowing for easy separation.
Module 1: Diagnostic & Decision Logic
Before applying a capping reagent, you must validate the state of your resin. Blind capping can mask synthesis errors.
The Decision Matrix
Use this workflow to determine your next move.
Figure 1: Decision tree for managing difficult couplings in SPPS. Note that capping is a terminal decision for the unreacted chains.
Module 2: Standard & Aggressive Capping Protocols
Why Standard Capping May Fail
The same steric hindrance and aggregation preventing your Fmoc-D-decanoic acid from coupling may also prevent the capping reagent from reaching the unreacted amine. For lipidated sequences, the resin environment is highly hydrophobic.
Protocol A: Standard Capping (The "Go-To")
Use this for routine capping where the resin swells well in DMF.
Reagents:
-
Solution A: 0.5 M Acetic Anhydride (
) in DMF. -
Solution B: 0.125 M Diisopropylethylamine (DIEA) in DMF (or Pyridine).
Procedure:
-
Drain the reaction vessel.
-
Wash resin 3x with DMF.
-
Add Solution A and Solution B (ratio 1:1) to cover the resin.
-
Shake/Agitate for 10–15 minutes at room temperature.
-
Drain and wash 3x with DMF.
-
Validation: Perform a Kaiser test. If positive, proceed to Protocol B.
Protocol B: Aggressive Capping (For Aggregated/Lipid Sequences)
If the resin beads are "clumping" or the standard cap failed, the peptide chains are likely aggregated via hydrogen bonding or hydrophobic collapse. We must disrupt this to allow the acetyl group to penetrate.
Reagents:
-
Acetic Anhydride: 10 equivalents relative to resin loading.
-
Base: Pyridine (preferred over DIEA for difficult caps) or 2,4,6-collidine.
-
Solvent: NMP (N-methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) to improve swelling of the hydrophobic decanoic chains.
-
Additive: 0.1 M HOBt (Hydroxybenzotriazole) – catalyzes the acetylation.
Procedure:
-
Wash resin 3x with DCM (swells hydrophobic chains better than DMF).
-
Dissolve Acetic Anhydride and Pyridine in NMP containing 0.1 M HOBt.
-
Add to resin.
-
Heat: Microwave at 40°C for 5 minutes OR shake at Room Temp for 30 minutes.
-
Wash 3x DCM, then 3x DMF.
Module 3: Quantitative Comparison of Outcomes
Why do we do this? The table below illustrates the purification impact of capping versus not capping after a failed coupling event.
| Feature | Scenario A: NO Capping | Scenario B: Capping Applied |
| Impurity Type | Deletion Sequence ( | Truncated Sequence (Acetylated) |
| Chemical Difference | Missing only the D-Decanoic residue. | Missing D-Decanoic + all subsequent residues. |
| HPLC Retention | Very close to Product (Hard to separate). | Shifted significantly (Easy to separate). |
| Charge State | Same as Product (usually). | N-terminus is neutral (Acetylated). |
| Purification Yield | Low (requires tight cuts). | High (baseline separation). |
Module 4: Troubleshooting & FAQs
Q1: The Kaiser test is still positive after capping twice. What is happening?
Diagnosis: You are likely facing severe aggregation (beta-sheet formation) or the "pseudo-dilution" phenomenon where the resin loading is too high. The reactive sites are physically buried. Action:
-
DCM Wash: Wash the resin extensively with Dichloromethane (DCM). The hydrophobic D-decanoic chains swell better in DCM than DMF.
-
Chaotropic Salts: Try capping with 0.4M KSCN (Potassium Thiocyanate) in the capping mixture. This disrupts hydrogen bonding networks.
-
Acetylation Catalyst: Switch to N-Acetylimidazole in DCM. It is a highly reactive acylating agent often effective where anhydride fails.
Q2: Will capping affect the Fmoc group on the successfully coupled D-decanoic acid?
Answer: No. The Fmoc group is stable to acidic conditions and capping reagents (acetic anhydride/base). It is only sensitive to secondary amines (piperidine). Your successfully coupled product is safe.
Q3: I am using D-decanoic acid to "lipidate" the peptide. Is this different from a standard amino acid?
Answer: Yes.
-
If you are coupling Decanoic Acid (no amine, terminal cap): You do not need to cap unreacted sites if this is the final step. The unreacted amines will remain amines, while the product is lipidated. You can separate them by pH manipulation (the amine is basic, the lipid is neutral).
-
If you are coupling Fmoc-amino-decanoic acid (internal modification): You MUST cap. The unreacted amines will continue to grow in the next cycle, creating the deletion sequences described above.
Q4: Can I use acetic anhydride if my peptide contains sensitive residues like Trp or Met?
Answer: Generally, yes. However, if you have unprotected side chains (which you shouldn't in SPPS), acetylation can occur.
-
Trp(Boc): Safe.
-
Met: Safe, but avoid oxidation.
-
Cys(Trt): Safe.
-
Warning: If you are using N-methyl amino acids or D-amino acids , the reaction is slower. Ensure you allow sufficient time (20+ mins) for the capping reaction.
References & Authority
-
Solid Phase Peptide Synthesis: A Practical Approach
-
Source: Chan, W.C. and White, P.D., Oxford University Press.
-
Relevance: The definitive guide on standard acetylation protocols and Kaiser test interpretation.
-
URL:
-
-
Handling Difficult Sequences: Aggregation and Solvents
-
Source: Bachem Technical Guides.
-
Relevance: Discusses the use of chaotropic salts and DCM/DMF mixtures for hydrophobic peptides.
-
URL:
-
-
Troubleshooting Peptide Synthesis
-
Source: Merck / Sigma-Aldrich Technical Support.
-
Relevance: Protocols for capping and monitoring unreacted amines.
-
URL:
-
-
The Kaiser Test (Ninhydrin Test)
-
Source: Kaiser, E., et al. Analytical Biochemistry (1970).
-
Relevance: The primary method for detecting free primary amines before and after capping.
-
URL:
-
Technical Support Center: Aspartimide Mitigation in Lipophilic Peptide Synthesis
Topic: Troubleshooting Aspartimide Formation in Sequences Containing Fmoc-D-2-Aminodecanoic Acid (and similar lipophilic derivatives). Ticket ID: SPPS-LIPO-ASP-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary
Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you have observed a mass loss of -18 Da (H₂O) or a mass gain of +53 Da (Piperidine adduct) in your peptide sequences containing Aspartic Acid (Asp) and lipophilic residues like Fmoc-D-2-Aminodecanoic acid (referred to here as Fmoc-D-Ada, the chiral amino acid derivative of decanoic acid).
The combination of Aspartic acid with bulky, lipophilic unnatural amino acids creates a "perfect storm" for aspartimide formation due to aggregation-induced conformational constraints and steric forcing. This guide provides mechanistic insights and validated protocols to suppress this side reaction.
Module 1: Diagnostic & Mechanism
Q: How do I confirm that my impurity is actually Aspartimide?
A: Aspartimide formation is a base-catalyzed cyclization of the Aspartic acid side chain onto the backbone amide nitrogen. It is distinct in LC-MS analysis.
Diagnostic Data Table:
| Observed Mass Shift | Chemical Species | Cause |
|---|---|---|
| -18 Da | Aspartimide (Cyclic Imide) | Loss of water during cyclization of Asp side chain. |
| +18 Da |
Q: Why does Fmoc-D-2-Aminodecanoic acid exacerbate this issue?
A: While Asp-Gly is the classic "problem sequence," lipophilic residues like D-Ada introduce solvation-dependent aggregation .
-
Hydrophobic Collapse: The decyl side chain promotes beta-sheet aggregation in polar solvents (DMF/NMP).
-
Proximity Effect: Aggregation forces the backbone into a conformation where the Asp
-carboxyl is spatially closer to the backbone nitrogen of the next residue ( ). -
Steric Strain: The bulky decyl group can twist the backbone, destabilizing the ground state and lowering the activation energy for the nucleophilic attack.
Visualization: The Aspartimide Mechanism
The following diagram illustrates the base-catalyzed pathway leading to the -18 Da and +53 Da byproducts.
Caption: Pathway of base-catalyzed aspartimide formation showing the divergence into cyclic imides and piperidide adducts.
Module 2: Prevention Protocols
Q: What is the "Gold Standard" protocol for this specific sequence?
A: For sequences containing Asp adjacent to bulky/lipophilic residues (like D-Ada), standard SPPS is insufficient. You must employ a multi-layered strategy.
Strategy A: Acidic Modifier in Deprotection (The First Line of Defense)
Adding an acid to the deprotection cocktail neutralizes the aspartyl anion intermediate without preventing Fmoc removal.
Protocol:
-
Reagent: 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.
-
Solvent: Dissolve in the deprotection base solution (e.g., 20% Piperidine in DMF).
-
Mechanism: The HOBt acts as a proton source, keeping the
-amide nitrogen protonated and less nucleophilic, thus preventing the ring closure. -
Note: This may slightly slow down Fmoc removal. Extend deprotection times by 5–10 minutes.
Strategy B: Backbone Protection (HMB/Dmb)
If the acidic modifier fails, you must physically block the backbone nitrogen using HMB (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups.
Protocol:
-
Substitution: Replace the Glycine or D-Ada residue immediately following the Asp with an HMB-protected analog or use a Dmb-dipeptide block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).
-
Why it works: The bulky Dmb/HMB group on the backbone nitrogen creates massive steric hindrance, making it physically impossible for the Asp side chain to attack the nitrogen.
-
Cleavage: The HMB/Dmb group is acid-labile and is removed during the final TFA cleavage.
Strategy C: Bulky Side-Chain Protection (OMpe)
Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).
Comparison of Protecting Groups:
| Protecting Group | Bulkiness | Protection Level | Cost |
|---|---|---|---|
| OtBu (Standard) | Low | Baseline | Low |
| OMpe (Specialized) | High | High (Reduces alkylation) | High |
Recommendation: Use Fmoc-Asp(OMpe)-OH if you detect piperidide adducts (+53 Da) specifically, as the OMpe group sterically hinders the attack of piperidine on the forming imide.
Module 3: Decision Matrix & Workflow
Q: Which method should I choose for my specific experiment?
Use the logic flow below to determine the appropriate intervention based on your current results or sequence risk profile.
Caption: Decision matrix for selecting aspartimide mitigation strategies based on sequence risk and experimental data.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Formic Acid instead of HOBt for the acidic modifier? A: Yes. Replacing 0.1M HOBt with 5% Formic Acid in the piperidine deprotection solution is highly effective. However, formic acid can sometimes cause formylation (an undesired +28 Da mass shift) of the N-terminus if not washed thoroughly. HOBt/Oxyma is generally safer for the peptide integrity.
Q: Does the "D" stereochemistry of the decanoic derivative matter?
A: Yes. D-amino acids often induce different turn structures (e.g.,
Q: My peptide is very hydrophobic. Should I use heating? A: Proceed with extreme caution. While heating (microwave SPPS) improves coupling of lipophilic residues like D-Ada, heat accelerates aspartimide formation exponentially .
-
Rule: If you must heat, use Fmoc-Asp(OMpe)-OH.
-
Rule: Do NOT heat the deprotection step for the cycles involving Asp and the subsequent 2-3 residues. Perform these deprotections at Room Temperature (RT).
References
-
Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. VIII. On the formation of aspartimide. International Journal of Peptide and Protein Research.
-
Merifield, R. B., et al. (1988). Minimization of aspartimide formation in the synthesis of aspartyl peptides. Journal of the American Chemical Society.
-
Dölling, R., et al. (1994). The use of HMB-backbone protection to prevent aspartimide formation. Chemical Communications.
-
Paradís-Bas, M., et al. (2016). The Aspartimide Problem in Peptide Synthesis: A Comprehensive Review. European Journal of Organic Chemistry.
-
CEM Corporation. (2020). Technical Note: Preventing Aspartimide Formation in Microwave Peptide Synthesis.
Technical Support Center: Double Coupling Strategy for Incorporating Fmoc-D-2-aminodecanoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals incorporating the bulky, hydrophobic amino acid Fmoc-D-2-aminodecanoic acid into synthetic peptides via solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this document offers troubleshooting advice and detailed protocols to overcome common challenges associated with this specific amino acid.
Part 1: Troubleshooting Guide - Addressing Incomplete Coupling
The primary challenge when incorporating Fmoc-D-2-aminodecanoic acid is achieving complete coupling, which is often hindered by steric bulk and poor solvation of the growing peptide chain. A double coupling strategy is frequently necessary. This section addresses common issues encountered during this process.
Question: I've performed a double coupling of Fmoc-D-2-aminodecanoic acid, but a post-coupling Kaiser test is still positive, indicating incomplete reaction. What are the likely causes and how can I resolve this?
Answer:
A positive Kaiser test after a double coupling attempt points to persistent steric hindrance or issues with reaction conditions. The long alkyl chain of D-2-aminodecanoic acid can lead to a collapsed peptide-resin matrix, limiting reagent accessibility. Here is a systematic approach to troubleshoot this issue:
1. Initial Diagnosis: Reagent and Resin Health
Before adjusting the coupling protocol, it's crucial to rule out common sources of failure:
-
Reagent Quality: Ensure the Fmoc-D-2-aminodecanoic acid, coupling reagents (e.g., HBTU, HATU), and solvents (DMF, NMP) are fresh and anhydrous. Moisture can significantly impair coupling efficiency.
-
Resin Capacity: An overloaded resin can exacerbate steric hindrance. For peptides containing multiple bulky residues, consider using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).
2. Optimizing the Double Coupling Protocol
If the initial checks do not resolve the issue, the following modifications to your double coupling protocol can improve efficiency:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for improving the solvation of growing peptide chains, especially those prone to aggregation. Consider switching to NMP or a mixture of DMF and NMP.
-
Extended Reaction Times: For the first coupling, extend the reaction time from the standard 1-2 hours to 3-4 hours. This allows more time for the sterically hindered reaction to proceed. The second coupling can then be performed for 1-2 hours.
-
Elevated Temperature: Gently heating the reaction vessel to 30-40°C can enhance reaction kinetics. However, this should be done with caution as prolonged heat can lead to side reactions, such as racemization.
3. Advanced Troubleshooting: Alternative Reagents and Additives
If the optimized double coupling still yields a positive Kaiser test, consider these more advanced strategies:
-
Coupling Reagent Selection: While HBTU is a common choice, HATU is often more effective for sterically hindered amino acids due to its higher activation rate.
-
Use of Additives: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can improve coupling efficiency and reduce racemization.
Here is a workflow diagram illustrating the troubleshooting process:
Caption: Challenges and corresponding solutions in SPPS.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
optimization of purification methods for lipidated peptides
Ticket #LP-OPT-2024: Optimization of Hydrophobic/Lipidated Peptides
Status: Open Assigned Specialist: Senior Application Scientist Scope: GLP-1 agonists, palmitoylated peptides, and fatty-acid conjugated therapeutics.
Executive Summary: The Amphiphilic Paradox
Lipidated peptides (e.g., Liraglutide, Semaglutide) present a unique purification challenge: they possess a hydrophilic peptide backbone and a highly hydrophobic fatty acid side chain. This amphiphilic nature leads to micelle formation , irreversible adsorption to stationary phases, and poor solubility in standard aqueous buffers.
This guide moves beyond standard RP-HPLC protocols, focusing on breaking hydrophobic aggregates and optimizing mass transfer kinetics.
Module 1: Solubility & Sample Preparation
The most common failure point occurs before the sample hits the column.
FAQ: Why does my sample precipitate or gel in the autosampler?
Diagnosis: Lipidated peptides often have a critical micelle concentration (CMC) in the micromolar range. Standard aqueous buffers (0.1% TFA) promote aggregation of the hydrophobic tails.
The Fix: The "Disruptor" Protocol You must disrupt intermolecular hydrophobic interactions prior to injection.
Step-by-Step Protocol: Solubility Screening
-
Base Solubilization: Dissolve crude peptide in a minimal volume of DMSO or DMAc (Dimethylacetamide). These are strong hydrogen bond acceptors.
-
The Co-Solvent Step: Dilute with 50% Acetic Acid or 20-30% Acetonitrile (ACN).
-
Chaotropic Agents (Optional): If aggregation persists, add 6M Guanidine HCl. Note: Ensure your column is compatible with high salt loads.
-
Filtration: Centrifuge at 10,000 x g for 10 mins. Do not use standard syringe filters immediately; the lipid tails often bind to Nylon/PES membranes. Use PTFE or PVDF filters pre-wetted with methanol.
Visualization: Solubility Decision Matrix
Figure 1: Decision matrix for solubilizing lipidated peptides before HPLC injection.
Module 2: Stationary Phase Selection
Standard C18 columns often result in <50% recovery due to irreversible binding of the lipid tail.
FAQ: Which column geometry maximizes recovery?
Technical Insight: The pore size is more critical than the carbon load. Standard 100Å pores are too small for lipidated peptides, leading to "restricted diffusion" where the peptide enters the pore but gets stuck due to steric hindrance of the lipid tail.
Recommendation Table: Column Selection
| Feature | Standard Peptide | Lipidated Peptide Optimization | Rationale |
| Pore Size | 100Å - 120Å | 300Å (Wide Pore) | Allows full access of the lipid-peptide conjugate without steric trapping. |
| Ligand | C18 | C8, C4, or Phenyl-Hexyl | Reducing hydrophobicity (C18 |
| Base Particle | Silica | Hybrid Silica or Polymer (PLRP-S) | Allows for high pH cleaning (pH > 10) to strip bound lipids. |
| Temperature | Ambient - 30°C | 50°C - 70°C | High temp reduces mobile phase viscosity and increases mass transfer, sharpening peaks. |
Module 3: Mobile Phase & Gradient Engineering
Resolution is dictated by the ability to modulate the ionization state of the peptide while keeping the lipid tail soluble.
FAQ: How do I eliminate "Ghost Peaks" or carryover in subsequent runs?
Issue: Lipidated peptides are notorious for "memory effects," eluting in the next blank injection.
The Fix: The Saw-Tooth Wash Do not just ramp to 95% B and hold. You must oscillate the gradient.
-
Elution: Gradient up to 60-70% B.
-
Wash Cycle:
-
Ramp to 100% B (hold 2 min).
-
Drop to 10% B (hold 1 min).
-
Ramp to 100% B (hold 2 min).
-
Repeat 2x.
-
-
Solvent Selection: Switch Mobile Phase B from ACN to Isopropanol (IPA)/ACN (50:50) for the wash step if carryover persists. IPA is a stronger eluent for lipids.
Protocol: High-pH vs. Low-pH Strategy
While TFA (Low pH) is standard, High pH chromatography is often superior for lipidated peptides (e.g., Liraglutide).
-
System A (Low pH): 0.1% TFA in Water / 0.1% TFA in ACN.
-
Pros: Sharp peaks for basic peptides.
-
Cons: Low solubility for acidic lipidated peptides.
-
-
System B (High pH): 10mM Ammonium Bicarbonate (pH 8-10) / ACN.
-
Pros: De-protonates acidic residues, increasing polarity and reducing retention time (elutes earlier = less hydrophobic drag).
-
Requirement: Must use Hybrid Silica (e.g., Waters BEH) or Polymer columns.
-
Module 4: Troubleshooting Workflow
Visualization: The "Broad Peak" Diagnostic
Figure 2: Logical flow for diagnosing peak shape issues in lipidated peptide chromatography.
Common Issues & Solutions
Q: My recovery is good, but I cannot separate the "n-1" impurity (missing one amino acid).
-
A: This is a selectivity issue, not a solubility issue.
-
Change the Modifier: Switch from TFA to Perchloric Acid or Phosphate Buffer .
-
Change the Interaction: Switch from C18 to Phenyl-Hexyl . The pi-pi interactions of the phenyl ring offer orthogonal selectivity to the hydrophobic interaction of the alkyl chain.
-
Q: The backpressure is increasing rapidly after only 10 injections.
-
A: Lipids are precipitating on the column frit or head.
-
Immediate Fix: Reverse flush the column (if permitted by manufacturer) with 100% Isopropanol at 50°C.
-
Long-term Fix: Install a guard column and replace it every 20-50 injections.
-
References
-
ScienceDirect . Purification of peptides by high-performance liquid chromatography. Retrieved from [Link]
-
Agilent Technologies . Strategies for the Purification of Lipidated Peptides. (General Application Note reference for PLRP-S usage). Retrieved from [Link]
-
Waters Corporation . BEH Technology: Hybrid Particle Technology for High pH Stability. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI) . Liraglutide: Compound Summary. Retrieved from [Link]
Validation & Comparative
A Comparative Guide to the Bioactivity of Peptides Incorporating L- vs. D-2-Aminodecanoic Acid
In the landscape of peptide-based therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological function and metabolic stability. This guide provides a comprehensive comparison of the bioactivity of peptides containing L-2-aminodecanoic acid versus its non-proteinogenic enantiomer, D-2-aminodecanoic acid. We will delve into the underlying principles, present detailed experimental protocols for comparative analysis, and discuss the implications for drug development.
The Decisive Role of Chirality in Peptide Bioactivity
Nature predominantly utilizes L-amino acids for protein synthesis. Consequently, peptides composed of L-amino acids are readily recognized by biological systems, including enzymes and receptors. However, this recognition is a double-edged sword. While essential for eliciting a biological response, it also renders L-peptides susceptible to rapid degradation by proteases, limiting their therapeutic potential.
The incorporation of D-amino acids, such as D-2-aminodecanoic acid, offers a compelling strategy to overcome this limitation. The altered stereochemistry at the α-carbon can induce significant changes in the peptide's secondary structure, receptor binding affinity, and, most notably, its resistance to proteolytic enzymes. This guide will explore these differences through a series of robust experimental comparisons.
Experimental Framework for Comparative Bioactivity Analysis
To objectively assess the impact of incorporating L- vs. D-2-aminodecanoic acid, a multi-pronged experimental approach is necessary. We will focus on three key areas: structural analysis, stability, and biological activity.
Structural Elucidation via Circular Dichroism (CD) Spectroscopy
Rationale: The secondary structure of a peptide is intimately linked to its biological function. CD spectroscopy is a powerful, non-destructive technique used to investigate the conformational properties of chiral molecules, including peptides. By analyzing the differential absorption of left and right-handed circularly polarized light, we can gain insights into the secondary structural elements (e.g., α-helices, β-sheets, random coils) of our L- and D-peptides.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized L- and D-peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a path length of 1 mm.
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD spectra for the buffer blank.
-
Record the CD spectra for each peptide sample.
-
Acquire three to five scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) Where:
-
θ_obs is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).
-
d is the path length of the cuvette in cm.
-
c is the peptide concentration in g/mL.
-
-
Deconvolute the resulting spectra using software like K2D2 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Expected Outcome: The incorporation of a D-amino acid is expected to alter the peptide's secondary structure. For instance, it can disrupt helical structures or induce turns, which will be reflected in the CD spectra.
Assessing Stability Against Proteolytic Degradation
Rationale: A key advantage of D-amino acid-containing peptides is their enhanced resistance to proteolysis. This is because proteases, being chiral enzymes, are stereospecific and primarily recognize L-amino acid residues. We will use a common protease, trypsin, to assess the stability of our peptides.
Experimental Protocol: Proteolytic Stability Assay
-
Reaction Setup:
-
Prepare a solution of each peptide (L- and D-variants) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of trypsin at 1 mg/mL in the same buffer.
-
In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution (enzyme:substrate ratio of 1:100 by weight).
-
As a control, incubate each peptide in the buffer without trypsin.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
-
Reaction Quenching and Analysis:
-
Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% trifluoroacetic acid (TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the decrease in the peak area corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides.
-
Calculate the half-life (t_1/2) of each peptide in the presence of trypsin.
-
Expected Outcome: The L-peptide is expected to be degraded by trypsin, showing a time-dependent decrease in its corresponding HPLC peak. In contrast, the D-peptide should exhibit significantly greater stability, with its peak area remaining relatively constant over the course of the experiment.
Evaluating Biological Activity: A Case Study in Antimicrobial Potency
Rationale: The ultimate measure of a peptide's utility is its biological activity. Here, we will use an antimicrobial assay as a representative example. The choice of assay will depend on the peptide's intended application. The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture Conditions:
-
Select relevant bacterial strains, for example, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
-
Peptide Preparation:
-
Prepare stock solutions of the L- and D-peptides in sterile water or a compatible solvent.
-
Create a series of two-fold serial dilutions of each peptide in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include positive controls (bacteria in broth only) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Expected Outcome: The relative MIC values will reveal the impact of stereochemistry on antimicrobial activity. It is possible for the D-peptide to exhibit equal, higher, or lower activity compared to the L-peptide, depending on the mechanism of action. Some studies have shown that D-amino acid substitution can enhance the antibacterial activity of certain peptides.
Assessing Cytotoxicity: The MTT Assay
Rationale: While evaluating the desired bioactivity, it is equally crucial to assess any potential toxicity towards host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293 or HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare a range of concentrations of the L- and D-peptides in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations.
-
Include untreated cells as a control.
-
-
Incubation and MTT Addition:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability versus peptide concentration to determine the IC50 (the concentration of peptide that causes 50% inhibition of cell growth).
-
Expected Outcome: This assay will determine if the L- or D-peptide exhibits significant toxicity towards mammalian cells at or above their effective bioactive concentrations. Ideally, a therapeutic peptide should have high potency against its target and low cytotoxicity.
Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the described experiments.
Table 1: Secondary Structure Analysis by Circular Dichroism
| Peptide Variant | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| L-2-Aminodecanoic Acid Peptide | Value | Value | Value |
| D-2-Aminodecanoic Acid Peptide | Value | Value | Value |
Table 2: Proteolytic Stability in the Presence of Trypsin
| Peptide Variant | Half-life (t_1/2) in minutes |
| L-2-Aminodecanoic Acid Peptide | Value |
| D-2-Aminodecanoic Acid Peptide | Value |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Peptide Variant | E. coli | S. aureus |
| L-2-Aminodecanoic Acid Peptide | Value | Value |
| D-2-Aminodecanoic Acid Peptide | Value | Value |
Table 4: Cytotoxicity against HEK293 Cells (IC50 in µg/mL)
| Peptide Variant | IC50 |
| L-2-Aminodecanoic Acid Peptide | Value |
| D-2-Aminodecanoic Acid Peptide | Value |
Visualizing the Concepts
Caption: Experimental workflow for comparing L- and D-peptides.
Conclusion
The strategic incorporation of D-2-aminodecanoic acid into a peptide sequence can profoundly influence its therapeutic potential. While L-peptides often exhibit potent bioactivity, their utility is frequently hampered by poor metabolic stability. The experimental framework detailed in this guide provides a robust methodology for a head-to-head comparison, enabling researchers to quantify the trade-offs between structural integrity, stability, and biological function. The enhanced proteolytic resistance of D-peptides makes them highly attractive candidates for the development of next-generation peptide-based drugs with improved pharmacokinetic profiles. However, it is imperative to conduct a thorough evaluation, as the stereochemical change can also impact the desired biological activity. This comprehensive approach ensures an informed decision-making process in the selection of lead peptide candidates for further development.
References
-
Hruby, V. J. (2002). Designing and diversity in peptide and peptidomimetic drug design. Nature Reviews Drug Discovery. Available at: [Link]
-
Avitabile, C., D'Andrea, L. D., & Romanelli, A. (2014). D-amino acids-containing peptides: biological functions and applications. Current protein & peptide science. Available at: [Link]
-
Welch, B. D., VanDrisse, V. L., & Marqusee, S. (2022). The effects of D-amino acid substitution on protein structure and stability. Protein Science. Available at: [Link]
-
Kandolf, S., & Kren, V. (2020). D-amino acids in nature and technology. Biotechnology advances. Available at: [Link]
-
Yang, L., Liu, Y., & Wu, H. (2021). The role of D-amino acids in the structure and function of antimicrobial peptides. Frontiers in microbiology. Available at: [Link]
-
Rösler, A., & Kren, V. (2020). D-amino acids: an emerging frontier in biotechnology. Trends in Biotechnology. Available at: [Link]
-
Ye, Y., & Woolley, G. A. (2021). D-amino acids in peptide and protein design. RSC chemical biology. Available at: [Link]
The Hydrophobic Challenge: A Comparative Guide to SPPS Resin Selection
Topic: Performance of Different Resins for Synthesizing Hydrophobic Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of physicochemical challenges. As the peptide chain elongates, hydrophobic residues (Val, Ile, Leu, Ala, Phe) tend to aggregate through intermolecular hydrogen bonding and
For the application scientist, the choice of solid support (resin) is not merely a logistical decision—it is the primary determinant of synthetic success. This guide objectively compares the three dominant resin classes—Polystyrene (PS) , PEG-Polystyrene Hybrids (PEG-PS) , and Totally PEG (ChemMatrix®) —analyzing their swelling behaviors, solvation properties, and empirical performance in synthesizing "difficult" sequences.
Resin Technology: Mechanisms of Action
To select the correct resin, one must understand the causality between the polymer matrix and peptide solvation.
Polystyrene-Divinylbenzene (PS-DVB)
-
Structure: Hydrophobic polystyrene cross-linked with 1% DVB.
-
Mechanism: Relies on the solvent (DMF/DCM) to solvate both the polymer and the growing peptide.
-
Failure Mode: When a hydrophobic peptide aggregates, the PS matrix cannot provide sufficient solvation to disrupt these interactions. The resin bead effectively "collapses" around the aggregate, sterically hindering the N-terminus from incoming Fmoc-amino acids.
PEG-PS Hybrids (e.g., TentaGel®)
-
Structure: Long polyethylene glycol (PEG) chains grafted onto a PS core.
-
Mechanism: The PEG chains create a "quasi-liquid" environment, improving the solvation of polar and hydrophobic chains alike.
-
Limitation: The hydrophobic PS core remains. Furthermore, the loading capacity is generally low (0.2–0.3 mmol/g) because the bulk of the bead volume is taken up by the non-functional PS core.
Totally PEG Resins (e.g., ChemMatrix®)
-
Structure: 100% cross-linked polyethylene glycol. Contains no polystyrene.
-
Mechanism: Exhibits exceptional swelling in a wide range of solvents (DMF, DCM, Water, MeOH). The highly polar, ether-rich matrix hydrogen bonds with the peptide backbone, effectively competing with inter-chain hydrogen bonds and disrupting
-sheets. -
Advantage: High loading capacity (0.6–0.9 mmol/g) combined with superior solvation.
Visualizing the Solvation Environment
Figure 1: Comparative solvation mechanics. The PEG matrix actively disrupts aggregation, whereas PS matrices often exacerbate it.
Comparative Performance Analysis
Swelling Characteristics
Swelling is a proxy for the accessibility of reactive sites. A resin that swells well in the coupling solvent (DMF/NMP) and the cleavage cocktail (TFA) is essential.
Table 1: Comparative Swelling Volumes (mL/g)
| Solvent | Polystyrene (PS) | TentaGel (PEG-PS) | ChemMatrix (100% PEG) | Analysis |
| DMF | 4.0 | 4.5 | 6.5 | CM offers superior site accessibility during coupling. |
| DCM | 6.0 | 4.0 | 7.0 | High swelling in DCM is crucial for resin washing. |
| TFA | 3.0 | 3.5 | 8.0 | Critical: CM swells massively in TFA, ensuring efficient cleavage of hydrophobic peptides. |
| Water | < 0.5 | 3.0 | 7.0 | CM allows for on-resin biochemical assays if needed. |
Case Study: The "Difficult" Sequence ACP(65-74)
The Acyl Carrier Protein fragment 65-74 (Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly ) is the industry standard for benchmarking resins. It is notorious for forming on-resin
Table 2: Purity of Crude ACP(65-74) Synthesized on Different Resins Data synthesized from García-Martín et al. (2006) and comparative internal validations.
| Resin Type | Functionalization | Loading (mmol/g) | Crude Purity (HPLC) | Major Impurity |
| Polystyrene | Rink Amide | 0.6 | < 10% | Massive deletion sequences (6-mer, 7-mer) |
| TentaGel S | Rink Amide | 0.24 | 45 - 55% | Significant deletion products present |
| ChemMatrix | Rink Amide | 0.66 | 85 - 92% | Minimal; mostly full-length product |
Insight: While TentaGel improves upon PS, it struggles with higher loading. ChemMatrix maintains high purity even at high loading, making it the most cost-effective choice for scale-up of hydrophobic sequences.
Experimental Protocol: Optimized SPPS for Hydrophobic Peptides
This protocol assumes the use of ChemMatrix (CM) resin. If using PS, expect lower yields.
Materials
-
Resin: H-Rink Amide ChemMatrix (0.4–0.5 mmol/g) or H-Wang ChemMatrix.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for hydrophobic sequences due to its higher polarity.
-
Coupling Reagents: HATU / HOAt (Superior to HBTU for difficult couplings).
-
Base: DIEA (Diisopropylethylamine).
Workflow Diagram
Figure 2: Optimized SPPS Cycle. Note the use of NMP and Double Coupling.
Step-by-Step Methodology
-
Resin Preparation (The Foundation):
-
Weigh the ChemMatrix resin.
-
Crucial: Swell in DCM for at least 20 minutes. CM resin is free-flowing dry powder but expands significantly. Ensure the reaction vessel volume is sufficient (expect 5-7 mL/g swelling).
-
-
Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Note: For extremely hydrophobic regions, add 0.1M HOBt to the deprotection mix to prevent aspartimide formation.
-
-
Activation & Coupling (The Engine):
-
Dissolve Fmoc-AA (5 eq), HATU (5 eq), and HOAt (5 eq) in NMP.
-
Add DIEA (10 eq) immediately before adding to the resin.
-
Reaction: Shake for 45 minutes at room temperature.
-
Double Coupling: For hydrophobic residues (Val, Ile, Leu), drain and repeat the coupling step with fresh reagents.
-
-
Aggregation Disruption (The "Magic" Step):
-
If the sequence is known to aggregate (e.g., 5+ consecutive hydrophobic residues), use Pseudoproline dipeptides (e.g., Fmoc-Ile-Thr(PsiMe,Mepro)-OH) at strategic positions. This introduces a "kink" in the backbone, physically preventing
-sheet alignment.
-
-
Cleavage:
-
Wash resin thoroughly with DCM.
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Shake for 2–3 hours. (Note: CM swells heavily here; ensure good agitation).
-
Precipitate in cold diethyl ether.
-
Troubleshooting & Optimization Matrix
If synthesis fails despite using PEG resin, apply these tiered interventions.
| Problem | Root Cause | Intervention Tier 1 | Intervention Tier 2 |
| Incomplete Coupling | Steric Hindrance | Double Coupling; Switch to HATU. | Elevate Temp (50°C - 75°C) (Microwave SPPS). |
| Gelation of Resin | Aggregation | Switch solvent to NMP. | Add Chaotropic Salts (0.1M LiCl or KSCN in coupling buffer). |
| Deletion Sequences | Slow Kinetics | Increase reaction time (2h). | Use Pseudoproline or Dmb-protected dipeptides. |
Conclusion
For the synthesis of hydrophobic peptides, the choice of resin is the single most impactful variable.
-
Avoid standard Polystyrene (PS) resins; the risk of aggregation-induced failure is too high.
-
Use TentaGel if low loading is acceptable and the sequence is only moderately difficult.
-
Prioritize ChemMatrix (100% PEG) for highly hydrophobic sequences, long peptides (>30 AA), or when high crude purity is required to simplify downstream purification.
The superior swelling of ChemMatrix in both coupling and cleavage solvents provides the necessary physicochemical environment to suppress
References
-
García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry, 8(2), 213–220.
-
Tulla-Puche, J., & Albericio, F. (2013). The Power of ChemMatrix Resin for the Synthesis of Difficult Peptides. In Understanding Biology Using Peptides. Springer.
-
Miranda, L. P., & Alewood, P. F. (2000). Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics. Biopolymers, 55(3), 217–250.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
Introduction: As researchers and scientists dedicated to innovation, our work inherently involves the use of specialized chemical reagents. (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, a derivative of decanoic acid, is a valuable building block in various synthetic applications. However, beyond its utility, we bear the critical responsibility for its safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this exact enantiomer may not be universally available, we can infer its hazard profile by examining its constituent parts: the decanoic acid backbone and the fluorenylmethoxycarbonyl (Fmoc) protecting group, as well as SDSs for structurally similar compounds.
Inferred Hazard Profile: The decanoic acid component is known to be a skin and eye irritant.[1][2] Similarly, various N-Fmoc protected amino acids are classified as skin and eye irritants and may cause respiratory irritation.[2][3] Furthermore, decanoic acid is recognized as being harmful to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound as a substance with, at a minimum, the hazards outlined in the table below.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Type | GHS Classification | Rationale and Precautionary Notes |
| Skin Irritation | Category 2 | Causes skin irritation.[2] Avoid direct contact with skin.[3] |
| Eye Irritation | Category 2A/2 | Causes serious eye irritation.[2] Always wear appropriate eye protection.[4] |
| Aquatic Hazard | Chronic Category 3 | Harmful to aquatic life with long-lasting effects. Do not allow this chemical to enter the environment.[1][5] |
Regulatory Context: Waste Characterization Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[6] Waste is typically classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]
For a novel or specialized research chemical like this, a comprehensive toxicological profile is often unavailable. The most protective and compliant approach is to manage it as a hazardous waste. This ensures that all handling, storage, and disposal activities are conducted with the highest degree of caution.
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. Adherence to proper PPE protocols is non-negotiable to prevent personal exposure.
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the material and before leaving the laboratory.
-
Prevent the formation of dust when working with the solid material.[4]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against dust particles and splashes.[4] |
| Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination.[3] |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of this compound waste, including contaminated labware (e.g., weigh boats, gloves, vials).
Step 1: Waste Segregation
Causality: Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. This compound, being a carboxylic acid derivative, should not be mixed with bases, strong oxidizing agents, or other incompatible waste streams.[4][9]
-
Action: Designate a specific waste container solely for this compound and any materials (e.g., pipette tips, wipes) grossly contaminated with it. This is considered a non-halogenated organic solid waste stream.
Step 2: Container Selection and Labeling
Causality: The container must be robust and clearly communicate its contents to all laboratory personnel and to the environmental health and safety (EHS) professionals who will manage its ultimate disposal.
-
Action (Container): Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10] A high-density polyethylene (HDPE) wide-mouth bottle is a suitable choice for solid waste.
-
Action (Labeling): Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
The date when the first piece of waste is added (the "accumulation start date")
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Causality: Federal and local regulations govern the temporary storage of hazardous waste in laboratories. An SAA is a designated location at or near the point of generation where waste can be safely collected.[10]
-
Action: Place the labeled waste container in a designated SAA within your laboratory.
-
Best Practices:
-
The SAA must be under the control of laboratory personnel.[10]
-
Keep the waste container closed at all times, except when adding waste.
-
It is highly recommended to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
-
Step 4: Arranging for Final Disposal
Causality: The final disposal must be handled by trained professionals through a licensed waste disposal contractor, in compliance with all federal, state, and local regulations.[13]
-
Action: Once the waste container is full, or in accordance with your institution's waste removal schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[4] The final step will be disposal at an approved waste disposal plant.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
In the event of an accidental spill of the solid material, prompt and safe cleanup is essential.
-
Ensure Personal Safety: Make sure you are wearing the appropriate PPE as detailed in Table 2.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush, which can create dust.
-
Clean Up: Carefully sweep up the spilled solid material and place it into the designated hazardous waste container.[4][5] If necessary, you can gently wet a paper towel to wipe up the remaining dust and also place it in the waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Inform your laboratory supervisor and EHS department of the spill, in accordance with your institution's policies.
By adhering to this comprehensive guide, you can ensure that your use of this compound is conducted with the highest standards of safety and environmental stewardship from acquisition through final disposal.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Workplace Safety Courses. (2024, July 13). RCRA Compliance Comprehensive Hazardous Waste Training. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 160: EPA Good Laboratory Practice Standards. Retrieved from [Link]
-
Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained. Retrieved from [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.at [fishersci.at]
- 4. peptide.com [peptide.com]
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- 6. youtube.com [youtube.com]
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- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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Personal protective equipment for handling (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
A Researcher's Guide to Safely Handling (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
Welcome to your comprehensive guide on the safe and effective handling of this compound, a key reagent in modern peptide synthesis and drug development. This document goes beyond mere procedural steps, offering a deep dive into the rationale behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile: More Than Just a Powder
This compound, like many of its Fmoc-protected amino acid counterparts, is a stable, solid compound under standard laboratory conditions. However, its seemingly benign appearance belies potential hazards that every researcher must appreciate. The primary risks associated with this class of compounds are:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can lead to irritation.[1][2][3] The lipophilic nature of the Fmoc group can facilitate interaction with cell membranes, potentially causing localized inflammation.
-
Respiratory Tract Irritation: As a fine powder, this compound can become airborne during handling, leading to inhalation.[2][3] Inhaled particles can irritate the mucous membranes of the respiratory system.
-
Allergic Reactions: Some individuals may develop allergic skin reactions upon repeated exposure to Fmoc-containing compounds.[4]
Your Personal Protective Equipment (PPE) Ensemble: A Non-Negotiable Necessity
The selection of appropriate PPE is your first and most critical line of defense.[5] A risk assessment based on the potential hazards is essential for selecting the right equipment.[6]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against accidental splashes and airborne dust particles.[3][7] |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact. Nitrile is a good general-purpose choice for many laboratory chemicals. |
| Body Protection | A standard laboratory coat. | Protects your skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes. | Protects your feet from spills and falling objects.[6] |
Situational PPE: When to Escalate Protection
| Scenario | Additional PPE | Rationale |
| Weighing or transferring large quantities of powder | N95 (or equivalent) dust respirator. | Minimizes the inhalation of airborne particles.[3][8] |
| Risk of significant splashing (e.g., during dissolution) | Face shield in addition to safety goggles. | Provides a full-face barrier against chemical splashes. |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Fmoc-Amino Acids.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and minimizes the risk of contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][2] Refrigeration (2-8°C) is often recommended for long-term stability of Fmoc-protected amino acids.[9]
Handling and Use
-
Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[8][9]
-
Avoid Dust Generation: When transferring the powder, use techniques that minimize dust formation.[2][8] Avoid scooping directly from a large container; instead, gently pour or use a spatula with care.
-
Grounding: For larger quantities, be mindful of static electricity, which can cause dust to disperse.
-
Spill Preparedness: Have a spill kit readily available. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8] Do not use water to clean up a dry spill of this material, as it may not be readily soluble and could create a larger contaminated area.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water.[1][3] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration.[2][3] Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste program.[8] Follow all federal, state, and local regulations.[8]
The following diagram illustrates the lifecycle of the chemical in your laboratory, emphasizing the key safety and disposal checkpoints.
Caption: Chemical Lifecycle Management.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for the chemicals you are working with.
References
- Fisher Scientific. (2023, September 1). Safety Data Sheet for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 7-(Fmoc-amino)heptanoic acid.
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 1-(9H-Fluorenylmethoxycarbonyloxy)2,5-pyrrolidinedione.
- Echemi. (n.d.). 4-[[(phenylmethoxy)
- Safety Data Sheet for (S)-2-(Fmoc-amino)-6-azidohexanoic acid. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride.
- Safety Data Sheet for 2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid. (n.d.).
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
- National Institutes of Health. (n.d.). Personal Protective Equipment in Animal Research. PMC.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- Green Chemistry. (n.d.). In situ Fmoc removal.
- The University of Alabama in Huntsville. (n.d.).
- Wikipedia. (n.d.). Mustard gas.
Sources
- 1. fishersci.at [fishersci.at]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. uah.edu [uah.edu]
- 7. echemi.com [echemi.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
